

Technical Support Center: Preventing Contamination in Trace Metal Analysis

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Compound of Interest

Compound Name: Nitric acid nitrate

CAS No.: 204575-95-1

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize metallic contamination when using nitric acid for trace metal analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of metal contamination in trace metal analysis?

A1: The most common sources of trace metal contamination can be categorized as follows:

- Reagents: The purity of the acids and water used for sample digestion and dilution is critical. Even high-purity reagents can contain trace amounts of metals.[1][2]
- Labware: Containers, pipette tips, and other labware can leach metallic impurities into the sample. The material of the labware (glass vs. plastic) and its cleanliness are significant factors.[1][3]
- The Analyst: Dust from clothing, skin cells, and hair from the analyst can introduce trace elements into the sample.[1][4]

- Laboratory Environment: Airborne particulates in the laboratory can settle into samples and cause contamination.[\[2\]](#)[\[4\]](#)
- Sample Preparation: The entire sample preparation workflow, from digestion to dilution, presents opportunities for contamination.[\[1\]](#)[\[2\]](#)

Q2: Which grade of nitric acid is most suitable for my trace metal analysis?

A2: The choice of nitric acid grade depends on the required detection limits of your analysis.

- Reagent Grade: Generally not suitable for trace metal analysis due to significant levels of metal impurities.[\[5\]](#)
- TraceMetal Grade: Suitable for many routine applications where parts-per-billion (ppb) detection limits are sufficient.[\[1\]](#)
- High-Purity / Semiconductor Grade: Necessary for ultra-trace analysis where parts-per-trillion (ppt) detection limits are required. These acids are purified to have extremely low levels of metallic contaminants.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Q3: What type of labware material is best to minimize metal leaching?

A3: Fluoropolymers are the preferred materials for trace metal analysis due to their low levels of leachable metal impurities.[\[3\]](#)

- PFA (Perfluoroalkoxy): Excellent choice for heated applications due to its high-temperature resistance.[\[3\]](#)
- FEP (Fluorinated Ethylene Propylene): A very clean material, similar to PFA, but with a lower working temperature range.[\[3\]](#)
- Polypropylene and Polyethylene: An improvement over glass but may not be pure enough for low-level analyses.[\[3\]](#)
- Glass: Generally the worst choice as it can leach significant amounts of contaminants like boron, silicon, and sodium.[\[2\]](#)[\[3\]](#)

Q4: How should I properly store high-purity nitric acid to prevent contamination?

A4: Proper storage is crucial to maintain the purity of nitric acid.

- Containers: Store in the original, dedicated containers made of compatible materials like high-density polyethylene (HDPE) or fluorinated plastics (e.g., PTFE).[7][8][10] Avoid metal containers.[10][11]
- Location: The storage area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[7][8][10][11]
- Separation: Keep nitric acid separated from incompatible materials such as organic substances, reducing agents, and strong bases.[7][10][11]

Troubleshooting Guides

Issue: High Blank Values in Analysis

High blank values indicate the presence of contamination in your analytical process. This guide will help you identify and eliminate the source of contamination.

Potential Cause	Troubleshooting Steps
Contaminated Reagents	<ol style="list-style-type: none">1. Analyze a reagent blank consisting only of the nitric acid and deionized water used in your procedure.[12]2. If the reagent blank is high, consider using a higher purity grade of nitric acid or purifying your current acid stock via sub-boiling distillation.3. Ensure your deionized water has a resistivity of 18.2 MΩ·cm.[1]
Contaminated Labware	<ol style="list-style-type: none">1. Review and verify your labware cleaning procedures. Ensure all items are thoroughly rinsed with high-purity water after acid washing.[12]2. Test for leachable contaminants from your labware by soaking it in high-purity nitric acid overnight and then analyzing the acid.[1]3. Switch to labware made of cleaner materials like PFA or FEP, especially for critical applications.[3]
Environmental Contamination	<ol style="list-style-type: none">1. Wipe down all work surfaces with high-purity water before starting your sample preparation.[4]2. Whenever possible, perform sample preparation in a clean environment, such as a Class 100 laminar flow clean bench.[13]
Analyst-Introduced Contamination	<ol style="list-style-type: none">1. Always wear powder-free gloves, a lab coat, and tie back long hair.[1][4]2. Minimize movement and talking over open samples to reduce the introduction of airborne particles.

Issue: Inconsistent or Non-Reproducible Results

Inconsistent results can often be traced back to subtle sources of intermittent contamination.

Potential Cause	Troubleshooting Steps
Cross-Contamination Between Samples	<ol style="list-style-type: none"> 1. Ensure thorough rinsing of the sample introduction system of your analytical instrument between samples. A mixed rinse solution of dilute nitric and hydrochloric acids can be more effective than nitric acid alone.^[1] 2. Routinely clean or replace autosampler probes and tubing.^[4]
Inadequate Labware Cleaning	<ol style="list-style-type: none"> 1. Implement a rigorous and consistent labware cleaning protocol. Consider automated cleaning systems for better reproducibility. 2. Avoid scoring or marking the inside surfaces of PFA labware, as these marks can trap contaminants.^[3]
Variable Reagent Purity	<ol style="list-style-type: none"> 1. Test new bottles or lots of nitric acid for background metal levels before use in critical analyses.^[12] 2. If purifying your own acid, ensure the distillation process is consistent.

Data Summary

Table 1: Typical Trace Metal Impurity Levels in Different Grades of Nitric Acid (in ppb)

Element	Semiconductor Grade[8][14]	TraceMetal Grade (ACIPUR)[15]	NORMATOM for Trace Metal Analysis[16]
Aluminum (Al)	< 0.5	50	< 0.5
Arsenic (As)	< 0.001	5	< 0.1
Calcium (Ca)	< 0.5	-	< 1
Chromium (Cr)	< 0.1	-	< 0.5
Copper (Cu)	< 0.05	-	< 0.1
Iron (Fe)	< 0.2	-	-
Lead (Pb)	-	-	-
Magnesium (Mg)	< 1	-	-
Manganese (Mn)	< 0.5	-	-
Nickel (Ni)	< 0.05	-	< 0.5
Potassium (K)	< 1	-	-
Sodium (Na)	< 1	-	-
Zinc (Zn)	< 1	-	-

Note: "-" indicates data not specified in the provided sources.

All values are maximum specifications.

Table 2: Efficiency of Sub-boiling Distillation for Nitric Acid Purification

Contaminant Removal Efficiency	Reference
98.1% to 99.8%	[10][13]
This demonstrates that sub-boiling distillation is a highly effective method for removing a broad range of metallic contaminants.	

Experimental Protocols

Protocol 1: Rigorous Labware Cleaning for Trace Metal Analysis

This protocol describes a multi-step cleaning process for plasticware (LDPE, FEP, PFA) to minimize trace metal contamination.[13]

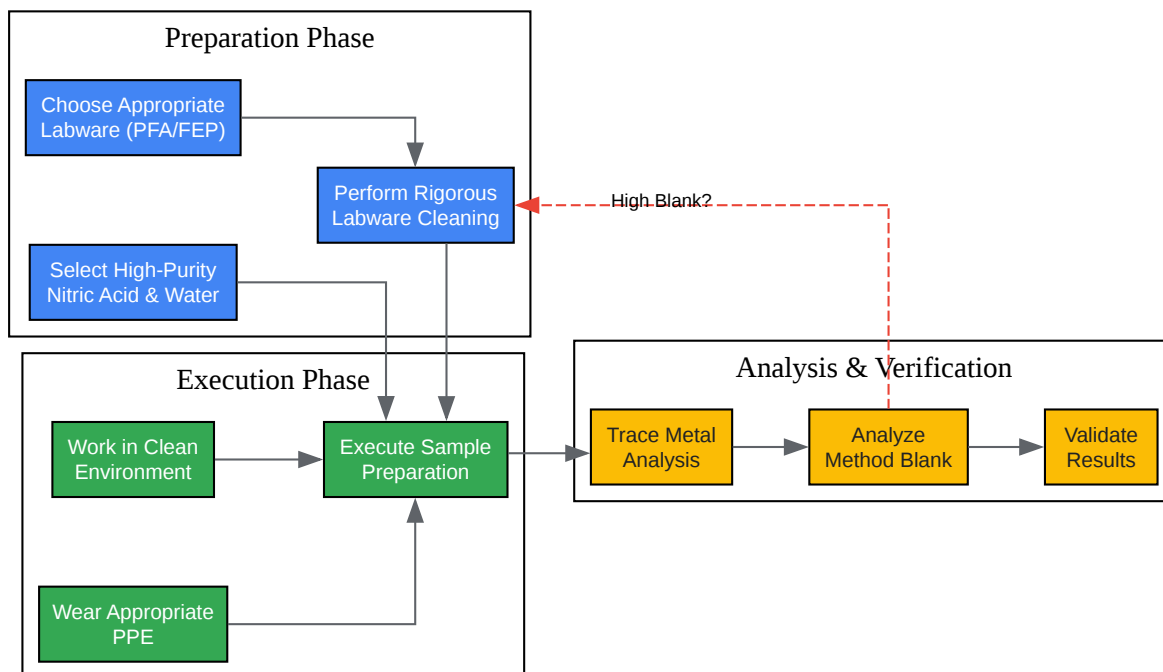
- Initial Wash: Wash labware with a phosphate-free laboratory detergent and hot tap water. Use a brush to scrub all surfaces.[12]
- Tap Water Rinse: Rinse thoroughly with hot tap water at least three times.[12]
- Deionized Water Rinse: Rinse thoroughly with deionized (DI) water at least three times.
- Nitric Acid Bath: Immerse the labware in a 10% (v/v) trace metal grade nitric acid bath for a minimum of 24 hours.[12] Ensure all surfaces are in contact with the acid.
- High-Purity Water Rinse: Remove the labware from the nitric acid bath and rinse copiously with high-purity (18.2 MΩ·cm) water (at least 5 rinses).
- Drying: Dry the labware in a clean, controlled environment, such as a Class 100 laminar flow hood.
- Storage: Store the cleaned labware in sealed, clean plastic bags to prevent re-contamination.

Protocol 2: Purification of Nitric Acid by Sub-boiling Distillation

This protocol outlines the general steps for purifying reagent-grade nitric acid to produce high-purity acid for trace metal analysis.

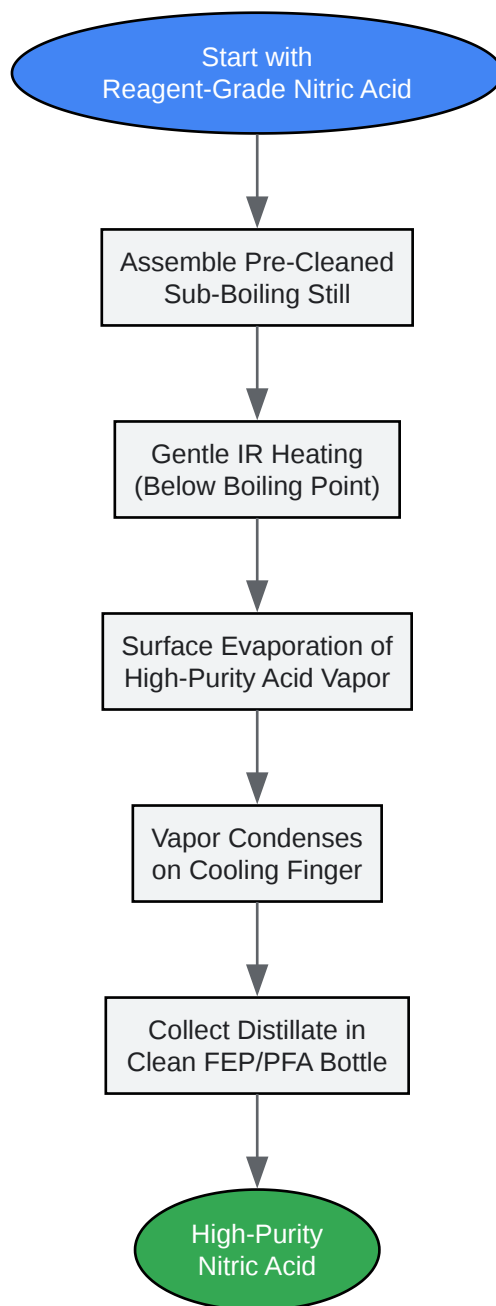
- Apparatus Setup: Use a sub-boiling distillation system made of high-purity materials like quartz or PFA. The collection bottle should be made of FEP or PFA.
- Pre-cleaning: Thoroughly clean all parts of the distillation apparatus with high-purity nitric acid and rinse with high-purity water before assembly.
- Distillation: a. Fill the distillation unit with reagent-grade nitric acid. b. Gently heat the acid using an infrared lamp to just below its boiling point. This allows for surface evaporation without entraining aerosolized contaminants. c. The high-purity acid vapor will condense on a cooling finger and drip into the collection bottle.
- Collection and Storage: a. Collect the purified acid in a pre-cleaned FEP or PFA bottle. b. Tightly cap the bottle and store it in a clean, designated area.

Visualizations



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Caption: Workflow for Preventing Contamination in Trace Metal Analysis.



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Caption: Sub-boiling Distillation Workflow for Nitric Acid Purification.

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